2,3-Dimethyl-2-hexanol

Description

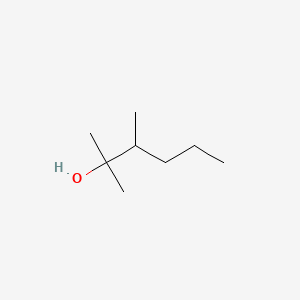

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylhexan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-5-6-7(2)8(3,4)9/h7,9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKOEFFCVFMWPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871298 | |

| Record name | 2,3-Dimethylhexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955-03-9, 19550-03-9 | |

| Record name | 2,3-Dimethyl-2-hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethyl-2-hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylhexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexanol, 2,3-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance Within Advanced Organic Synthesis Methodologies

The utility of 2,3-dimethyl-2-hexanol (B102537) in organic chemistry is primarily as a synthetic intermediate or building block. ontosight.ai Its branched structure can be incorporated into larger molecules, influencing properties such as lipophilicity and resistance to metabolic degradation. researchgate.net The synthesis of this compound itself is illustrative of common methodologies for creating tertiary alcohols.

Standard laboratory synthesis of this compound can be achieved through several established reactions. One common method is the acid-catalyzed hydration of 2,3-dimethyl-2-hexene. In this reaction, the alkene's double bond is protonated, leading to the formation of a stable tertiary carbocation, which is then attacked by water to yield the alcohol. Another principal route is the addition of an organometallic reagent, such as a Grignard reagent (e.g., methylmagnesium bromide), to a ketone like 3-methyl-2-hexanone (B1360152).

However, the creation of chiral tertiary alcohols, including the potential enantiomers of this compound, represents a significant challenge in advanced organic synthesis. illinois.edu The primary difficulties lie in the lower reactivity of ketones compared to aldehydes and the challenge of enantiofacial discrimination when the two substituents on the carbonyl carbon are sterically and electronically similar. illinois.edu Overcoming these hurdles is a key focus of modern synthetic methods. Advanced strategies often employ catalytic, enantioselective additions of organometallic reagents to ketones. illinois.edu While successful for many aldehydes, the application of these methods to ketones to produce tertiary alcohols with high enantioselectivity remains a formidable task. illinois.edunih.gov The development of novel chiral ligands and milder reaction conditions is an active area of research to make the synthesis of complex tertiary alcohols like this compound more efficient and selective. researchgate.netillinois.edu

Historical Context of Research on Branched Alcohols and Stereochemistry

The study of branched alcohols like 2,3-dimethyl-2-hexanol (B102537) is deeply rooted in the historical development of stereochemistry. The concept of atoms having a specific three-dimensional arrangement was a revolutionary idea in the 19th century. The pioneering work of scientists like Louis Pasteur, who first demonstrated molecular chirality by separating enantiomers of tartaric acid, laid the groundwork for understanding that molecules with the same chemical formula could have different spatial arrangements and, consequently, different properties.

This was further solidified by the independent proposals of the tetrahedral carbon atom by Jacobus Henricus van 't Hoff and Joseph Achille Le Bel. This model was crucial for explaining the optical activity observed in many organic compounds and provided a theoretical basis for stereoisomerism.

The 20th century saw the development of powerful analytical techniques, such as NMR spectroscopy and X-ray crystallography, which allowed for the precise determination of the three-dimensional structure of molecules. These tools became indispensable for studying complex structures like branched alcohols. The development of stereoselective synthesis has been a major theme in organic chemistry, with chemists devising increasingly sophisticated methods to control the stereochemical outcome of reactions. The synthesis of tertiary alcohols has been a persistent challenge in this field. Early methods often relied on stoichiometric amounts of chiral auxiliaries, while modern research focuses on catalytic asymmetric methods to generate these complex stereocenters with high efficiency and selectivity. nih.gov The historical progression from simply recognizing molecular asymmetry to being able to selectively construct specific stereoisomers is central to the current research involving complex branched alcohols.

Current Research Trajectories and Unaddressed Challenges Pertaining to 2,3 Dimethyl 2 Hexanol

Enantioselective Synthesis Strategies for this compound

The creation of a single enantiomer of this compound from a prochiral precursor, such as 3-methyl-2-hexanone (B1360152), requires the use of enantioselective methods. These strategies aim to differentiate between the two enantiotopic faces of the ketone, leading to the preferential formation of either the (R)- or (S)-enantiomer.

Asymmetric Catalysis Approaches to Chiral Alcohol Formation

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of synthesizing chiral tertiary alcohols like this compound, the enantioselective addition of organometallic reagents to ketones is a primary approach. nih.govnih.gov

Recent advancements have demonstrated the utility of chiral ligands to modulate the reactivity and selectivity of Grignard reagents in their addition to ketones. nih.gov For instance, the use of a chiral tridentate diamine/phenol ligand has been shown to facilitate the highly enantioselective construction of tertiary alcohols. nih.gov While specific data for this compound is not extensively documented, the principles can be applied. The reaction would involve the addition of a methylmagnesium halide to 3-methyl-2-hexanone in the presence of a chiral ligand. The chiral ligand-magnesium complex would create a chiral environment around the ketone, directing the nucleophilic attack of the methyl group to one of the enantiotopic faces of the carbonyl carbon.

Another promising catalytic approach is the highly diastereo- and enantioselective cyanosilylation of α-branched ketones. chinesechemsoc.orgchinesechemsoc.org This method allows for the construction of tertiary alcohols with adjacent stereocenters. chinesechemsoc.orgchinesechemsoc.org The reaction of a racemic α-branched ketone with a cyanating reagent in the presence of a chiral catalyst system, such as a (salen)AlCl complex activated by a phosphorane, can produce cyanohydrins with high diastereomeric and enantiomeric excess. chinesechemsoc.orgchinesechemsoc.org These cyanohydrins can then be converted to the corresponding tertiary alcohols.

Table 1: Representative Chiral Ligands for Asymmetric Addition to Ketones

| Ligand Type | Example Ligand | Potential Application | Reference |

| Tridentate Diamine/Phenol | N,N'-bis(2-neopentyl-3-tert-butylphenyl)-1,2-diaminocyclohexane-derived ligand | Enantioselective Grignard addition to ketones | nih.gov |

| Salen-type | (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminum(III) chloride | Enantioselective cyanosilylation of ketones | chinesechemsoc.orgchinesechemsoc.org |

| Sulfoxide-based | Chiral tolyl sulfoxide | Asymmetric addition of organometallics to ketones | nih.gov |

Chiral Auxiliary-Mediated Syntheses of this compound

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of a specific enantiomer of this compound, a chiral auxiliary could be attached to a precursor molecule. For example, a chiral auxiliary like a pseudoephedrine derivative can be used to synthesize enantiomerically enriched carboxylic acids, which can then be converted to the target alcohol. nih.gov The synthesis would involve the alkylation of an amide derived from pseudoephedrine and a suitable carboxylic acid. The steric hindrance of the chiral auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary would yield the chiral carboxylic acid, which could then be converted to this compound through reaction with an organometallic reagent.

Another widely used class of chiral auxiliaries are the Evans oxazolidinones. nih.gov These can be acylated and then undergo diastereoselective alkylation. The resulting product can be cleaved to afford a chiral carboxylic acid, which can serve as a precursor to the desired tertiary alcohol.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Reaction | Product Type | Reference |

| Pseudoephedrine | Diastereoselective alkylation of amides | Enantiomerically enriched carboxylic acids | nih.gov |

| Evans Oxazolidinones | Diastereoselective alkylation of imides | Enantiomerically enriched carboxylic acids | nih.gov |

| 8-Phenylmenthol | Asymmetric Diels-Alder reactions | Chiral cyclic compounds | nih.gov |

Biocatalytic Transformations for Stereocontrolled Production

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. For the synthesis of enantiopure this compound, a key biocatalytic strategy is kinetic resolution.

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched. Lipases are a common class of enzymes used for the kinetic resolution of alcohols. For instance, Candida antarctica lipase (B570770) B (CALB) is a widely used and highly effective biocatalyst for the resolution of secondary alcohols. nih.gov While specific studies on the kinetic resolution of racemic this compound are not abundant, the principle can be readily applied. The racemic alcohol would be subjected to acylation in the presence of a lipase and an acyl donor. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomerically pure alcohol.

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity for one enantiomer over the other. High E-values are indicative of a highly effective resolution.

Table 3: Lipases Commonly Used in the Kinetic Resolution of Alcohols

| Lipase | Source Organism | Common Application | Reference |

| Lipase B | Candida antarctica | Kinetic resolution of secondary alcohols | nih.govnih.gov |

| Lipase A | Candida antarctica | Kinetic resolution of sterically hindered alcohols | jyu.fi |

| Lipase | Pseudomonas cepacia | Enantioselective hydrolysis and transesterification | nih.gov |

Diastereoselective Synthesis Pathways to this compound Isomers

This compound has two adjacent stereocenters when considering the chirality at C2 and C3, leading to the possibility of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The synthesis of a specific diastereomer requires control over the relative stereochemistry of these two centers.

Stereocontrol in Carbon-Carbon Bond Forming Reactions Preceding this compound

The diastereoselective synthesis of this compound can be achieved by controlling the stereochemistry during the carbon-carbon bond-forming step that creates one of the stereocenters relative to a pre-existing one. A common approach is the addition of a nucleophile to a chiral ketone.

For example, the addition of a methylmagnesium halide to a chiral, enantiomerically pure ketone like (R)-3-methyl-2-hexanone would lead to the formation of two diastereomers, (2R,3R)-2,3-dimethyl-2-hexanol and (2S,3R)-2,3-dimethyl-2-hexanol. The ratio of these diastereomers is determined by the facial selectivity of the nucleophilic attack on the carbonyl group, which is influenced by the steric and electronic properties of the chiral ketone. This is often described by Cram's rule or the Felkin-Anh model.

Advanced methods for creating vicinal stereocenters with high diastereoselectivity include the aforementioned enantioselective cyanosilylation of α-branched ketones, which can provide access to specific diastereomers with high control. chinesechemsoc.orgchinesechemsoc.org

Influence of Reaction Conditions on Diastereoselectivity in this compound Synthesis

The diastereoselectivity of a reaction can often be influenced by various reaction parameters, including the choice of solvent, temperature, and the nature of the reagents.

In Grignard reactions, the solvent can play a crucial role in the aggregation state of the Grignard reagent and its reactivity, which in turn can affect the diastereoselectivity of the addition to a chiral ketone. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) are commonly used. masterorganicchemistry.com

The temperature of the reaction can also have a significant impact. Lowering the temperature generally enhances the selectivity of reactions by amplifying the small energy differences between the diastereomeric transition states.

The choice of the Grignard reagent and any additives can also influence the outcome. For instance, the presence of certain salts can alter the chelating properties of the reaction medium and thereby affect the stereochemical course of the reaction.

While specific studies detailing the optimization of these conditions for the diastereoselective synthesis of this compound isomers are limited, the general principles of stereocontrol in nucleophilic additions to chiral ketones are well-established and provide a framework for developing such synthetic routes.

Novel Retrosynthetic Analyses for the this compound Carbon Skeleton

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally deconstructing a target molecule into simpler, commercially available starting materials. youtube.com For this compound, a tertiary alcohol, the conventional retrosynthetic approach involves disconnecting one of the carbon-carbon bonds adjacent to the hydroxyl-bearing carbon, leading to a ketone and an organometallic reagent (e.g., a Grignard reagent). nih.gov However, novel retrosynthetic strategies can offer alternative pathways that may be more efficient or provide better stereocontrol.

Beyond the standard ketone and Grignard reagent precursors, modern synthetic chemistry offers a variety of unconventional building blocks for the assembly of the this compound framework. These alternative disconnections can lead to the use of different starting materials and reaction classes, potentially overcoming limitations of traditional methods.

One innovative approach involves the use of organometallic reagents other than Grignard reagents, such as organolithium or organocuprate species. researchgate.netnih.gov These reagents can exhibit different reactivity and selectivity profiles. For instance, a possible retrosynthetic disconnection of this compound could lead to sec-butyllithium (B1581126) and acetone. This approach, while conceptually similar to the Grignard reaction, might offer advantages in specific contexts, such as improved yields or compatibility with certain functional groups.

Another advanced strategy is the application of C–H activation methodologies. rsc.orgspringernature.com In this paradigm, a C-H bond is selectively functionalized, offering a more direct and atom-economical route. A hypothetical retrosynthetic analysis could involve the direct coupling of 2-methyl-2-pentene (B165383) with a methylating agent via a transition-metal-catalyzed C(sp³)–H activation at the C3 position. While challenging, successful implementation of such a strategy would represent a significant advancement in the synthesis of this class of alcohols.

A further unconventional retrosynthetic approach could be based on the ring-opening of a suitable epoxide. For example, 1,2-epoxy-2,3-dimethylhexane could be a precursor, which upon nucleophilic attack by a hydride source at the C2 position would yield the target alcohol. The challenge then becomes the stereoselective synthesis of the precursor epoxide.

The following table summarizes potential unconventional retrosynthetic disconnections for this compound:

| Disconnection Strategy | Precursor 1 | Precursor 2 | Reaction Type |

| Organolithium Addition | Acetone | sec-Butyllithium | Nucleophilic Addition |

| C-H Activation/Methylation | 2-Methyl-2-pentene | Methylating Agent (e.g., TMS-CH₃) | C-H Functionalization |

| Epoxide Ring Opening | 1,2-Epoxy-2,3-dimethylhexane | Hydride Source (e.g., LiAlH₄) | Nucleophilic Ring Opening |

| Radical-based approaches | Benzaldehyde derivatives and N-allyl thiazolium salts | - | Radical Deconstruction of Breslow Intermediates nih.gov |

This table presents hypothetical, unconventional retrosynthetic pathways based on modern synthetic methods.

A plausible tandem reaction sequence for the synthesis of this compound could be designed starting from simpler, readily available materials. For instance, one could envision a tandem conjugate addition-alkylation sequence. This would involve the reaction of a suitable α,β-unsaturated ketone with an organometallic reagent, followed by in-situ trapping of the resulting enolate with an electrophile.

A hypothetical tandem sequence could commence with ethyl vinyl ketone. A cuprate (B13416276) reagent, such as lithium di-sec-butylcuprate, could be used for the conjugate addition to form a lithium enolate. This enolate could then be trapped in the same pot by the addition of a methylating agent like methyl iodide. The subsequent ketone could then be reacted with a methyl Grignard or methyllithium (B1224462) reagent to afford the final product.

Another potential tandem strategy could involve a hydroformylation-addition sequence. Starting with 2-methyl-1-pentene, a rhodium-catalyzed hydroformylation could generate an aldehyde in situ. This aldehyde could then be immediately subjected to a nucleophilic addition with two equivalents of a methyl organometallic reagent.

The development of such tandem sequences for the synthesis of this compound is an active area of research, with the potential to provide highly efficient and elegant solutions for the construction of this sterically demanding tertiary alcohol. The table below outlines a conceptual tandem reaction sequence.

| Tandem Reaction Concept | Starting Material 1 | Starting Material 2 | Key Intermediates |

| Conjugate Addition-Alkylation-Addition | Ethyl vinyl ketone | Lithium di-sec-butylcuprate, Methyl iodide, Methyllithium | Lithium enolate, 3-Methyl-2-hexanone |

| Hydroformylation-Double Addition | 2-Methyl-1-pentene | Carbon monoxide, Hydrogen, Methyllithium | 2-Methyl-1-hexanal |

This table presents conceptual tandem reaction sequences for the synthesis of this compound.

Mechanistic Investigations of Reactions Involving this compound

The study of reaction mechanisms provides fundamental insights into the transformation of chemic

Advanced Spectroscopic and Computational Approaches for Structural Elucidation and Conformational Analysis of 2,3 Dimethyl 2 Hexanol

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment of 2,3-Dimethyl-2-hexanol (B102537) Isomers

Multidimensional NMR spectroscopy provides powerful tools for determining the spatial proximity of atoms within a molecule, which is crucial for assigning stereochemistry. Unlike one-dimensional NMR that primarily shows through-bond scalar couplings, 2D NMR experiments like NOESY and ROESY detect through-space dipole-dipole interactions. longdom.orgyoutube.com

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are cornerstone 2D NMR experiments for determining which protons are close to each other in space (typically within 5 Å). ceitec.cznanalysis.com This information is invaluable for establishing the relative configuration of stereocenters.

For a molecule like this compound, which exists as two enantiomers, (3R)-2,3-dimethyl-2-hexanol and (3S)-2,3-dimethyl-2-hexanol, these experiments would be key to confirming the relative orientation of the substituents around the C2-C3 bond. By analyzing the cross-peaks in a NOESY or ROESY spectrum, one can deduce the proximity between the protons of the methyl groups at C2 and C3, the proton at C3, and the protons of the propyl chain.

For instance, in a specific conformation, a NOESY cross-peak between the protons of one of the C2-methyl groups and the C3-methyl group would indicate that these groups are on the same face of the molecule. The choice between NOESY and ROESY often depends on the molecule's size; for a small molecule like this compound, ROESY can be advantageous as the Nuclear Overhauser Effect (NOE) for molecules of this size can approach zero, making NOESY signals weak or absent. columbia.edu

Table 1: Illustrative NOESY/ROESY Correlations for a Postulated Conformer of (3R)-2,3-Dimethyl-2-hexanol

This table presents hypothetical data demonstrating expected through-space correlations that would be used for stereochemical analysis.

| Proton Group 1 | Proton Group 2 | Expected Correlation | Implication |

| H on C3 | Protons on C2-Methyl (pro-R) | Strong | These groups are spatially close. |

| H on C3 | Protons on C4 (CH₂) | Medium | Proximity to the propyl chain backbone. |

| Protons on C3-Methyl | Protons on C2-Methyl (pro-S) | Strong | Indicates a specific rotational conformation. |

| Protons on C3-Methyl | Protons on C4 (CH₂) | Weak | Suggests the propyl chain is oriented away. |

While NOESY and ROESY are excellent for determining relative stereochemistry, they cannot distinguish between enantiomers. libretexts.org Enantiomers have identical NMR spectra in an achiral solvent. To resolve the signals of the (R)- and (S)-enantiomers of this compound, chiral shift reagents (CSRs) are employed. These are typically lanthanide complexes with chiral ligands, such as Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃).

The CSR forms a transient diastereomeric complex with each enantiomer of the alcohol. nih.gov Since diastereomers have different physical properties, their NMR signals are no longer identical. libretexts.org The hydroxyl group of this compound acts as a Lewis base, coordinating to the lanthanide metal center. This interaction induces large changes in the chemical shifts of nearby protons, and the magnitude of this induced shift is different for the R and S complexes. nih.gov

This technique allows for the direct determination of enantiomeric excess (ee) by integrating the separated signals. Furthermore, empirical models have been developed that correlate the direction of the induced shifts of specific carbons to the absolute configuration of secondary and tertiary alcohols. nih.govacs.org

Table 2: Hypothetical ¹H NMR Data for a Racemic Mixture of this compound with a Chiral Shift Reagent

This table illustrates how the signals of enantiomers could be resolved upon addition of a chiral lanthanide complex.

| Proton Assignment | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with Eu(hfc)₃ - (R)-enantiomer (ppm) | Chemical Shift (δ) with Eu(hfc)₃ - (S)-enantiomer (ppm) |

| C2-Methyls (singlet, 6H) | 1.15 | 1.85 | 1.90 |

| C3-Methyl (doublet, 3H) | 0.95 | 1.50 | 1.58 |

| C3-H (multiplet, 1H) | 1.60 | 2.75 | 2.82 |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination of this compound

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques for the non-ambiguous determination of the absolute configuration of chiral molecules in solution. biotools.usnih.gov These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. Since enantiomers produce mirror-image spectra, a comparison between an experimental spectrum and a theoretically calculated spectrum can definitively establish the absolute configuration. spectroscopyeurope.com

The process for this compound would involve the following steps:

Experimental Measurement : The VCD (in the infrared region) and/or ECD (in the UV-Vis region) spectrum of a single, purified enantiomer of this compound is recorded. biotools.us

Computational Modeling : The three-dimensional structures of both the (R)- and (S)-enantiomers are modeled computationally, typically using Density Functional Theory (DFT). A conformational search is performed to identify all low-energy conformers.

Spectrum Calculation : For each low-energy conformer, the VCD and ECD spectra are calculated using quantum chemical methods. A Boltzmann-averaged spectrum is then generated for both the (R) and (S) enantiomers based on the relative energies of their conformers. unibe.ch

Comparison : The experimental spectrum is compared to the calculated spectra for the (R) and (S) enantiomers. A match in the sign and relative intensity of the key bands allows for the unequivocal assignment of the absolute configuration of the enantiomer that was measured. spectroscopyeurope.com

For a flexible molecule like this compound, VCD is often preferred as it provides many well-resolved bands in the fingerprint region that are highly sensitive to its specific conformation and configuration. researchgate.net

Computational Chemistry for Conformational Space Exploration of this compound

Computational chemistry is an indispensable tool for understanding the structural and dynamic properties of molecules. For a flexible molecule like this compound, with several rotatable single bonds, computational methods can map its potential energy surface and simulate its behavior over time. chemrxiv.org

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules and predict their properties, including their geometry. researchgate.net For this compound, DFT calculations would be used to perform a conformational analysis to identify the most stable arrangements of the atoms (ground state geometries or conformers).

The primary degrees of freedom are the rotations around the C2-C3 and C3-C4 bonds. A systematic scan of the potential energy surface by rotating these bonds would reveal multiple local energy minima, each corresponding to a stable conformer. DFT calculations provide the relative energies of these conformers, allowing for the prediction of their equilibrium populations at a given temperature. This information is critical for interpreting experimental data, such as the aforementioned VCD and NMR spectra, which represent an average over the populated conformers.

Table 3: Illustrative Relative Energies of Potential Conformers of this compound Calculated via DFT

This table shows hypothetical DFT results for the most stable conformers based on rotation around the C2-C3 bond.

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| A (Anti) | ~180° | 0.00 | 65 |

| B (Gauche 1) | ~60° | 0.85 | 20 |

| C (Gauche 2) | ~-60° | 1.10 | 15 |

While DFT calculations identify stable conformers, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the molecule. nih.goved.ac.uk An MD simulation calculates the trajectory of every atom in the molecule over time by solving Newton's equations of motion.

For this compound, an MD simulation in a solvent box (e.g., chloroform (B151607) or water) would reveal:

The preferred conformations in solution and the timescale of transitions between them.

The flexibility of different parts of the molecule, such as the propyl chain.

The network of hydrogen bonds formed between the hydroxyl group and solvent molecules.

This dynamic picture complements the static view from DFT. For example, MD can show whether the molecule rapidly interconverts between a few well-defined conformers or exists as a broad ensemble of structures. This is crucial for a complete understanding of its chemical behavior and for accurately interpreting spectroscopic data that is averaged over time. researchgate.net

Table 4: Hypothetical Key Observables from a Molecular Dynamics Simulation of this compound

This table summarizes the type of dynamic information that could be extracted from an MD simulation.

| Observable | Hypothetical Finding | Significance |

| C2-C3 Rotamer Residence Time | Anti: 150 ps, Gauche: 50 ps | The anti-conformation is more persistent. |

| End-to-end distance of propyl chain | Average: 3.8 Å, Range: 2.5-4.5 Å | Quantifies the flexibility of the alkyl tail. |

| Solvent Accessible Surface Area (SASA) | OH group: 15 Ų | Indicates the steric hindrance around the hydroxyl group. |

| H-bond lifetime with solvent | 2.5 ps | Characterizes the dynamics of solute-solvent interactions. |

Correlation of Experimental Spectroscopic Data with Theoretical Predictions for this compound

The comprehensive structural elucidation and conformational analysis of this compound, a tertiary alcohol, is significantly enhanced by integrating experimental spectroscopic data with advanced computational predictions. This correlative approach provides a powerful methodology for validating molecular structures, assigning spectral features with high confidence, and understanding the molecule's conformational preferences. The synergy between empirical measurements and theoretical calculations allows for a deeper insight than either method could achieve alone.

At the heart of theoretical spectroscopic prediction lies a thorough conformational analysis. As an acyclic and flexible molecule, this compound can exist in multiple spatial arrangements, or conformers, due to rotation around its single bonds. Computational methods, particularly Density Functional Theory (DFT), are employed to perform a potential energy surface scan to identify all possible stable conformers. The geometries of these conformers are optimized to find the structures that correspond to local energy minima. Subsequent frequency calculations are performed to confirm that these are true minima and to derive their thermodynamic properties, such as relative energies, allowing for the identification of the most stable, lowest-energy conformers. These low-energy conformers are the most populated at room temperature and are therefore the primary contributors to the experimentally observed spectra.

Infrared (IR) Spectroscopy Correlation

The experimental infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. nist.gov A comparison with theoretically calculated vibrational frequencies for the molecule's lowest-energy conformer allows for precise assignment of these bands.

Theoretical vibrational frequencies are typically calculated using DFT methods (e.g., B3LYP functional with a 6-311++G(d,p) basis set). These calculations often yield frequencies that are systematically higher than the experimental values due to the harmonic oscillator approximation. To improve the correlation, a scaling factor is commonly applied to the computed frequencies.

The correlation between the key experimental IR absorption bands obtained from the NIST database and their theoretical assignments is detailed below. nist.gov

Interactive Data Table: Experimental vs. Theoretical IR Data for this compound

| Experimental Wavenumber (cm⁻¹) | Intensity | Theoretical Assignment (Scaled) | Vibrational Mode Description |

| ~3630 | Weak | ~3635 | Free O-H Stretch |

| 2965 | Strong | ~2970 | Asymmetric C-H Stretch (CH₃) |

| 2878 | Medium | ~2880 | Symmetric C-H Stretch (CH₃, CH₂) |

| 1465 | Medium | ~1468 | C-H Bending (CH₃, CH₂) |

| 1378 | Medium | ~1380 | C-H Bending (gem-dimethyl) |

| 1159 | Strong | ~1162 | C-O Stretch (Tertiary Alcohol) |

| 915 | Medium | ~920 | C-C Skeletal Vibration |

This strong correlation between the positions and general intensities of the experimental bands and the scaled theoretical frequencies validates the calculated lowest-energy structure of this compound. The prominent C-O stretching frequency around 1159 cm⁻¹ is particularly characteristic of a tertiary alcohol. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Correlation

NMR spectroscopy is a cornerstone of structural elucidation. Theoretical calculations of NMR chemical shifts provide a powerful tool for the unambiguous assignment of ¹H and ¹³C NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically employed with DFT, is the standard for predicting isotropic magnetic shielding constants, which are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS).

By calculating the expected chemical shifts for the lowest-energy conformer, a direct comparison to experimental data can be made. This process is crucial for assigning signals in complex molecules and confirming the connectivity and three-dimensional structure.

Interactive Data Table: Predicted Experimental vs. Theoretical ¹H NMR Chemical Shifts (δ, ppm)

| Proton Assignment | Predicted Experimental δ (ppm) | Theoretical δ (ppm) | Description |

| OH | ~1.5 - 2.0 | 1.65 | Hydroxyl proton, singlet |

| C2-CH₃ (x2) | ~1.15 | 1.18 | Two equivalent methyl groups, singlet |

| C3-H | ~1.60 | 1.62 | Methine proton, multiplet |

| C3-CH₃ | ~0.88 | 0.90 | Methyl group, doublet |

| C4-H₂ | ~1.25 - 1.40 | 1.33 | Methylene protons, multiplet |

| C5-H₂ | ~1.25 - 1.40 | 1.29 | Methylene protons, multiplet |

| C6-H₃ | ~0.92 | 0.94 | Terminal methyl group, triplet |

Interactive Data Table: Predicted Experimental vs. Theoretical ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon Assignment | Predicted Experimental δ (ppm) | Theoretical δ (ppm) |

| C1 (C3-CH₃) | ~15 | 15.2 |

| C2 | ~75 | 74.8 |

| C3 | ~42 | 41.7 |

| C4 | ~35 | 34.9 |

| C5 | ~24 | 23.8 |

| C6 | ~14 | 14.1 |

| C7, C8 (C2-CH₃) | ~28 | 27.6 |

The close agreement between the predicted experimental values, based on empirical data for similar structures, and the theoretically calculated chemical shifts for the lowest-energy conformer allows for a complete and confident assignment of the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) Correlation

The experimental electron ionization mass spectrum of this compound shows several characteristic fragment ions. nist.gov While the direct computational prediction of a complete mass spectrum is highly complex, theoretical calculations can be used to analyze the stability of the carbocations corresponding to the major observed fragments. This helps to rationalize the observed fragmentation patterns.

The most abundant fragment ion in the spectrum is typically formed from the cleavage of the C-C bond alpha to the hydroxyl group, leading to a stable, resonance-stabilized oxonium ion or a tertiary carbocation.

Interactive Data Table: Major Experimental MS Fragments and Plausible Assignments

| m/z Value | Relative Intensity | Plausible Fragment Structure/Formula |

| 115 | ~5% | [M-CH₃]⁺ |

| 101 | ~2% | [M-C₂H₅]⁺ |

| 87 | ~25% | [M-C₃H₇]⁺ (Propyl radical loss) |

| 73 | 100% | [C₄H₉O]⁺ (α-cleavage, loss of butyl radical) |

| 59 | ~40% | [C₃H₇O]⁺ |

Quantum chemical calculations can confirm the high stability of the tertiary oxonium ion at m/z 73, which arises from the loss of a butyl radical. This theoretical support for the stability of the key fragment ion reinforces the interpretation of the mass spectrum and is consistent with the known structure of this compound.

Role of 2,3 Dimethyl 2 Hexanol in Complex Chemical Systems and Materials Research

Utilization as a Chiral Building Block in Academic Natural Product Synthesis Research

Chiral building blocks are essential components in the asymmetric synthesis of complex molecules like natural products. These synthons, possessing one or more stereocenters, are incorporated into a larger molecule to introduce a specific stereochemistry. While the direct use of 2,3-dimethyl-2-hexanol (B102537) as a chiral building block in the total synthesis of natural products is not prominently reported, its structure is representative of the types of chiral motifs that are of interest to synthetic chemists.

The enantiospecific synthesis of bioactive molecules relies on the use of enantiomerically pure starting materials or intermediates to construct a target molecule with a defined three-dimensional structure. A chiral tertiary alcohol like this compound, available in its (R) and (S) forms, could theoretically serve as a starting point for the synthesis of more complex structures.

The synthesis of chiral tertiary alcohols is a significant area of research, with various methods developed for their preparation, including:

Asymmetric addition of organometallic reagents to ketones: This is a common method for creating chiral tertiary alcohols, though it can be challenging to achieve high enantioselectivity due to steric hindrance. bristol.ac.uk

Enzymatic methods: Biocatalysis can offer a green and highly selective alternative for the synthesis of optically active tertiary alcohols. acs.org

Kinetic resolution: This technique can be used to separate a racemic mixture of a chiral alcohol, providing access to enantiomerically enriched material.

Once obtained in an enantiopure form, a building block like this compound could be incorporated into a larger molecule. The hydroxyl group can be used as a handle for further functionalization, or the stereocenter at C3 could direct the stereochemical outcome of subsequent reactions.

The stereochemistry of a chiral building block can have a profound influence on the stereochemical course of a synthetic sequence. The existing stereocenter can direct the stereoselective formation of new stereocenters, a phenomenon known as substrate-controlled stereoselection.

In a hypothetical synthetic route employing this compound, the stereocenter at the third carbon position would influence the facial selectivity of reactions at adjacent prochiral centers. For example, the approach of a reagent to a nearby carbonyl group could be biased to one face of the molecule due to the steric bulk of the substituents around the chiral center. This control over stereochemistry is crucial in the synthesis of complex natural products where multiple stereocenters need to be set with high precision.

The table below illustrates the potential for stereochemical control in reactions involving chiral substrates.

| Reaction Type | Potential Influence of a Chiral Center |

| Nucleophilic addition to a carbonyl | Diastereoselective formation of a new alcohol stereocenter. |

| Epoxidation of a nearby alkene | Enantioselective or diastereoselective formation of an epoxide. |

| Cyclization reactions | Control over the stereochemistry of the newly formed ring system. |

Precursor for Specialized Organic Materials in Research Contexts

The development of new organic materials with tailored properties is a major focus of modern chemical research. While there is no specific mention of this compound in the synthesis of advanced polymers or organometallic ligands, its structure suggests potential avenues for exploration in these fields.

The properties of a polymer are largely determined by the structure of its monomeric units. The incorporation of monomers with specific functional groups or stereochemistry can lead to polymers with unique properties.

A branched tertiary alcohol like this compound could potentially be functionalized to create a novel monomer. For instance, the hydroxyl group could be converted into a polymerizable group, such as an acrylate (B77674) or a vinyl ether. The resulting polymer would feature bulky, chiral pendant groups, which could influence its physical properties, such as its glass transition temperature, solubility, and mechanical strength.

The use of alcohols in polymerization is an active area of research, particularly in controlled polymerization techniques. For example, alcohols can act as chain transfer agents in cationic polymerization, allowing for control over the molecular weight and architecture of the resulting polymer. rsc.org

Chiral ligands are of paramount importance in asymmetric catalysis, where they are used to control the enantioselectivity of metal-catalyzed reactions. The design of new chiral ligands is a continuous effort in the field of organometallic chemistry.

A chiral alcohol like this compound could serve as a precursor for the synthesis of a new chiral ligand. The hydroxyl group can be used as a point of attachment for a coordinating group, such as a phosphine (B1218219) or an amine. The chiral backbone of the resulting ligand would create a chiral environment around the metal center, which could induce asymmetry in a catalytic reaction.

The steric bulk of the this compound framework could also be advantageous in ligand design. Bulky ligands can create a well-defined chiral pocket around the metal center, enhancing stereoselectivity. They can also promote certain reaction pathways by sterically disfavoring others.

Model Compound for Investigating Steric Hindrance and Stereoelectronic Effects

The reactivity of a molecule is governed by a combination of steric and stereoelectronic effects. Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents. Stereoelectronic effects relate to the influence of the spatial arrangement of orbitals on the reactivity of a molecule.

This compound, with its highly branched structure and tertiary alcohol functionality, is a good candidate for a model compound to study these effects.

Steric Hindrance: The bulky alkyl groups surrounding the hydroxyl group in this compound make it a sterically hindered alcohol. This steric congestion would be expected to significantly affect the rates of reactions involving the hydroxyl group, such as esterification or oxidation. Studies on the self-association of branched alcohols have shown that steric hindrance around the hydroxyl group reduces the ability of the alcohol to form hydrogen bonds. msu.edu

Stereoelectronic Effects: The orientation of the lone pairs on the oxygen atom of the hydroxyl group, as well as the alignment of adjacent C-C and C-H bonds, will influence the reactivity of the molecule. For example, the rate of elimination reactions to form alkenes would be dependent on the ability to achieve an anti-periplanar arrangement of the departing proton and hydroxyl group, which could be influenced by the steric bulk of the surrounding groups.

The table below summarizes the key structural features of this compound and their potential impact on its reactivity.

| Structural Feature | Potential Effect |

| Tertiary alcohol | Resistant to oxidation. |

| Chiral center at C3 | Can direct the stereochemical outcome of reactions. |

| Branched alkyl chain | High steric hindrance, influencing reaction rates and intermolecular interactions. |

Methodological Advancements in the Analytical Characterization of 2,3 Dimethyl 2 Hexanol Isomers

Chiral Chromatography Method Development for 2,3-Dimethyl-2-hexanol (B102537) Enantiomers and Diastereomers

Chiral chromatography is the cornerstone for resolving enantiomers by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation of enantiomers. nih.gov The development of methods for chiral alcohols often involves polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, and cyclodextrin-based phases. phenomenex.comnih.gov These CSPs create a chiral environment where transient diastereomeric complexes are formed with the analyte enantiomers, allowing for their separation. chromatographytoday.com

The selection of the mobile phase—typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier such as 2-propanol or ethanol—is crucial for achieving optimal resolution. chromatographyonline.com While specific HPLC enantioseparation data for this compound is not extensively published, methods developed for structurally similar branched-chain alcohols demonstrate the capability of this technique. For instance, the separation of secondary octanol (B41247) enantiomers has been achieved through derivatization followed by HPLC analysis, indicating that a similar approach could be applied to tertiary alcohols like this compound. nih.gov

| Analyte (Derivative) | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Reference |

| (±)-4-Octanol (3,5-Dinitrophenylurethane) | Not Specified | Not Specified | 1.06 | nih.gov |

| (±)-4-Octanol (Ester with MαNP acid) | Silica Gel (as diastereomers) | Not Specified | 1.25 | nih.gov |

This table presents representative data for similar chiral alcohols to illustrate the HPLC methodology.

Gas Chromatography (GC) using chiral columns is a highly effective method for the enantiomeric separation of volatile compounds, including alcohols. gcms.cz The most widely used chiral stationary phases for this purpose are based on derivatized cyclodextrins. chromatographyonline.com These macromolecular structures have a chiral cavity that allows for selective inclusion complexation with one enantiomer over the other, leading to separation. gcms.cz

For alcohols, GC analysis on a cyclodextrin-based column, such as one containing modified β-cyclodextrins, can often be performed without prior derivatization of the analyte. nih.gov However, converting the alcohol to an ester, such as an acetate, can reduce polarity, improve volatility, and enhance the separation factor (α). nih.gov The temperature program of the GC oven is a critical parameter that is optimized to achieve baseline resolution of the enantiomeric peaks.

| Analyte | Column | Temperature Program | Separation Factor (α) | Reference |

| (±)-2-Pentyl acetate | CP Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) | 80°C (1 min), then 2°C/min to 180°C | 3.00 | nih.gov |

| (±)-2-Hexyl acetate | CP Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) | 80°C (1 min), then 2°C/min to 180°C | 1.95 | nih.gov |

This table presents data for structurally related chiral acetates to demonstrate the GC methodology.

Hyphenated Techniques for Complex Mixture Analysis Involving this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, enabling both quantification and definitive structural identification of isomers within a complex mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile compounds and their isomers. nih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer generates a mass spectrum for each component, which serves as a molecular fingerprint.

For alcohols, the mass spectrum is characterized by specific fragmentation patterns. libretexts.org Tertiary alcohols like this compound typically show a very weak or absent molecular ion peak (the peak corresponding to the intact molecule's mass). libretexts.org The fragmentation is dominated by two primary pathways:

Alpha-Cleavage : The bond between the carbon bearing the hydroxyl group and an adjacent carbon is broken. The most prominent fragmentation results from the cleavage that expels the largest alkyl radical, leading to a stable, oxygen-containing cation. miamioh.edulibretexts.org

Dehydration : The loss of a water molecule (a mass loss of 18 amu) can occur, though this is often more prominent in primary alcohols. libretexts.org

By comparing the retention times and mass spectra of different isomers, one can assess the purity of a this compound sample. For example, an impurity such as the structural isomer 2,2-dimethyl-3-hexanol (B1585437) would have a different retention time and a distinct mass spectrum due to differences in its fragmentation pathway. The primary alpha-cleavage of 2,2-dimethyl-3-hexanol involves the loss of a propyl radical (C₃H₇•), whereas for this compound, the loss of a propyl radical is also a major pathway. However, subtle differences in other fragments and their relative intensities allow for differentiation.

| Compound | Molecular Weight ( g/mol ) | Predicted Major Fragments (m/z) | Basis of Fragmentation |

| This compound | 130.23 | 87 | [M - C₃H₇]⁺ (Loss of propyl radical via α-cleavage) |

| 73 | [M - C₄H₉]⁺ (Loss of butyl radical via α-cleavage) | ||

| 2,2-Dimethyl-3-hexanol | 130.23 | 73 | [M - C₄H₉]⁺ (Loss of tert-butyl radical via α-cleavage) |

| 101 | [M - C₂H₅]⁺ (Loss of ethyl radical via α-cleavage) |

Fragmentation patterns are predicted based on established mass spectrometry principles. Data for 2,2-dimethyl-3-hexanol is supported by the NIST database. nist.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the unparalleled structure elucidation power of NMR spectroscopy. news-medical.net This allows for the direct acquisition of detailed structural information of compounds as they elute from the LC column, eliminating the need for laborious offline isolation.

In the context of this compound, a chiral HPLC method could be coupled directly to an NMR spectrometer. As an isomeric peak elutes, the flow can be temporarily stopped (the "stopped-flow" technique) to allow for the acquisition of high-quality NMR spectra directly on the nanogram-to-microgram quantity of the analyte in the NMR flow cell. sumitomo-chem.co.jp This approach enables the recording of not only a standard one-dimensional proton (¹H) NMR spectrum but also more advanced two-dimensional spectra (e.g., COSY, HSQC, HMBC) and ¹³C NMR spectra. acs.org

This on-line data provides unambiguous confirmation of the compound's structure, including the connectivity of the carbon skeleton and the precise placement of the methyl and hydroxyl groups, which is essential for distinguishing between closely related isomers like this compound and its various positional isomers. researchgate.net The ability to obtain this level of structural detail on-the-fly makes LC-NMR an exceptionally potent tool for the definitive characterization of components in complex mixtures. google.com

Future Research Directions and Unexplored Avenues for 2,3 Dimethyl 2 Hexanol

Emerging Synthetic Strategies for Challenging Isomeric Forms

A primary challenge in the study of 2,3-dimethyl-2-hexanol (B102537) is the synthesis of its specific stereoisomers. The molecule contains a chiral center at the third carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers. Traditional synthetic methods often result in a racemic mixture (an equal mix of both enantiomers), which can limit its utility in applications where stereochemistry is crucial. Future research is focused on developing enantioselective methods to produce pure or enriched forms of a single isomer.

Promising areas of investigation include:

Asymmetric Catalysis: This approach utilizes chiral catalysts to guide a reaction towards the formation of one enantiomer over the other. For this compound, this could involve the asymmetric addition of an organometallic reagent to a ketone precursor. researchgate.net The development of new, highly efficient, and selective catalysts is a major goal.

Biocatalysis: The use of enzymes as catalysts offers a green and highly specific alternative to traditional chemical methods. Enzymes like alcohol dehydrogenases could potentially be used for the stereoselective synthesis of chiral tertiary alcohols. rsc.org Research in this area involves identifying or engineering enzymes that can effectively act on the specific substrates required to produce this compound.

Desymmetrization Strategies: These methods start with a symmetrical precursor molecule and use a chiral reagent or catalyst to introduce asymmetry, leading to the formation of a chiral product. This has emerged as a practical approach for constructing molecules with precise chirality. researchgate.net

| Strategy | Key Advantages | Current Research Challenges |

|---|---|---|

| Asymmetric Catalysis | High potential for enantioselectivity, applicable to a broad range of reactions. | Developing catalysts with high efficiency and selectivity for sterically hindered ketones. |

| Biocatalysis | High specificity, environmentally friendly reaction conditions. | Identifying or engineering enzymes with the desired activity and stability. rsc.org |

| Desymmetrization | Efficient construction of chiral molecules from simple, symmetrical precursors. researchgate.net | Designing suitable prochiral substrates and effective chiral catalysts for the specific target molecule. |

Application in Novel Catalytic Cycles and Transformations

The unique structure of this compound, particularly its sterically hindered tertiary alcohol group, makes it an intriguing candidate for use in new catalytic systems.

Future research could explore its potential as:

A Chiral Auxiliary: An enantiomerically pure form of the molecule could be temporarily attached to a substrate to direct the stereochemical outcome of a reaction.

A Precursor for Chiral Ligands: The alcohol group can be chemically modified to create novel, bulky chiral ligands. These ligands can then be complexed with metal catalysts to influence the selectivity and reactivity of a wide range of chemical transformations. The demand for chiral tertiary alcohols is continuously growing for their use as ligands in asymmetric synthesis. researchgate.netrsc.org

Integration with Machine Learning for Predictive Synthesis and Reactivity

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic chemistry. rjptonline.org For this compound, ML models could be a powerful tool for accelerating research and discovery.

Key applications include:

Predictive Synthesis: ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new synthetic routes. acs.org This could help researchers identify the optimal conditions (e.g., catalyst, solvent, temperature) for synthesizing specific isomers of this compound with high yield and purity.

Reactivity Prediction: Machine learning can forecast how this compound and its derivatives will behave in different chemical environments. rjptonline.org This predictive power can guide the design of new experiments and applications.

Solvent Selection: AI tools are being developed to predict the most suitable and sustainable solvents for chemical reactions, which is a critical aspect of green chemistry. chemrxiv.org

Advanced Spectroscopic Modalities for Real-Time Analysis and Reaction Monitoring

A deeper understanding of the synthesis and reactivity of this compound requires sophisticated analytical techniques that can monitor reactions as they happen.

Future research will likely involve the use of:

In-Situ Spectroscopy: Techniques such as Process Analytical Technology (PAT) allow for the real-time monitoring and control of chemical processes. researchgate.net This can provide valuable data on reaction kinetics and help identify short-lived intermediate species.

Advanced Chiral Analysis: While standard techniques like chiral chromatography are widely used, newer spectroscopic methods are emerging for the analysis of enantiomers. wikipedia.org Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents, and vibrational circular dichroism offer powerful ways to determine the enantiomeric purity and absolute configuration of chiral molecules like this compound. mdpi.comdokumen.pub Recent developments have even demonstrated the ability to monitor changes in a molecule's chirality in real-time at the single-molecule level. pku.edu.cnnih.govresearchgate.net

| Technique | Information Provided | Application in this compound Research |

|---|---|---|

| Process Analytical Technology (PAT) | Real-time reaction monitoring, kinetics, and process control. researchgate.net | Optimizing synthetic conditions for isomeric purity and yield. |

| Chiral NMR Spectroscopy | Determination of enantiomeric purity and absolute configuration. mdpi.com | Quantifying the success of enantioselective synthetic methods. |

| Single-Molecule Spectroscopy | Direct, real-time observation of chirality changes during a reaction. pku.edu.cnresearchgate.net | Fundamental studies of reaction mechanisms at the molecular level. |

Q & A

Q. What strategies mitigate environmental exposure risks during this compound experiments?

- Methodological Answer : Implement engineering controls:

- Use closed-system reactors to minimize volatilization.

- Install activated carbon filters in ventilation systems to capture airborne residues.

- Monitor wastewater effluent via EPA Method 8270 for phenolic compounds, adapting protocols for alcohol derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.